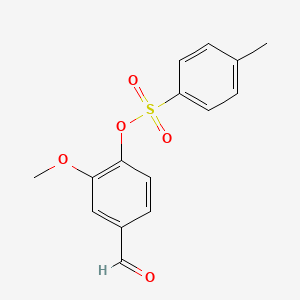
4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate involves multi-step reactions starting from basic aromatic compounds. In one study, a series of sulfonamides were synthesized from 4-methoxyphenethylamine. The process began with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This molecule was then further reacted with various alkyl/aralkyl halides to produce a range of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides. The structural characterization of these derivatives was confirmed using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis .
Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of related compounds, such as α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile, which exists in multiple polymorphic forms. These forms include three trans configurations and one cis configuration. The study of these polymorphs has revealed insights into their stability and potential for non-linear optical applications due to their second-order nonlinear optical behavior .
Chemical Reactions Analysis
The chemical reactivity of these compounds is demonstrated by their ability to undergo phase transformations under certain conditions. For instance, one of the polymorphic forms of α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile undergoes a phase transformation upon heating, and mechanical damage can initiate a phase transformation between other forms. These transformations are indicative of the reactivity and stability of the molecular structures under different physical conditions .
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as melting points and phase stability, have been studied using calorimetric methods. For example, the most stable polymorph of α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile has a melting point of 164.5 °C. The stability of the polymorphs varies with temperature, and their indefinite stability at room temperature makes them candidates for further development in applications like non-linear optics .
In another study, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was achieved through a three-step procedure with an overall yield of 65%. The structural determination of the product was performed using 1H and 13C NMR, HRMS, and IR, which are essential techniques for confirming the identity and purity of such chemical compounds .
科学的研究の応用
Application 1: Crystal Structure Analysis
- Summary of Application: The compound 4-formyl-2-methoxyphenyl 2-acetoxybenzoate, a derivative of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate, was used in a study to determine its crystal structure .
- Methods of Application: The crystal structure was determined using X-ray diffraction techniques. The crystal was a colourless block with a size of 0.12 × 0.11 × 0.10 mm. The wavelength used was MoKα radiation (0.71073 Å). The diffractometer used was a Bruker APEX-II .
- Results: The crystal structure was determined to be monoclinic, P 2 1 / n (no. 14), with a = 13.9003 (10) Å, b = 7.6509 (6) Å, c = 14.4694 (11) Å, β = 105.300 (3)°, V = 1484.3 (2) Å 3, Z = 4, R gt ( F ) = 0.0357, w R ref ( F 2 ) = 0.0947, T = 100 (2) K .
Application 2: Antioxidant and Anticancer Properties
- Summary of Application: A study was conducted to synthesize bis (4-formyl-2 methoxy phenyl carbonate) using two green reagents dimethyl carbonate and vanillin for application as a therapeutic agent .
- Methods of Application: The synthesized FMPC was identified from the 13 C nuclear magnetic resonance spectra. The novel modified Schiff base nanoparticles resulted from the crosslinking of FMPC with chitosan were confirmed by cross-polarization magic angle spinning carbon-13 nuclear magnetic resonance spectroscopy .
- Results: Both FMPC and C-FMPC-Nps showed significant radical scavenging potential and anticancer property. The carbonate ester backbone and the moiety present in chitosan-FMPC-nanoparticles, underwent hydrolysis at the targeted cancer causing microenvironment to release vanillin and chitosan and enhance the anticancer activity .
Application 3: Synthesis of Bio-Based Polymers
- Summary of Application: Vanillin, an important biomass-based platform chemical, has been used to synthesize novel symmetric bis (4-formyl-2-methoxyphenyl)carbonate (BFMC) and bis (4- (hydroxymethyl)-2-methoxyphenyl)carbonate (BHMC) polymeric monomers .
- Methods of Application: The BFMC and BHMC were synthesized in high yields using vanillin as a raw chemical. These monomers were then used for polymer synthesis via well-established polymeric strategies .
- Results: A new class of poly (carbonate ester)s oligomers with amide moieties in their side chain can be prepared by using the BFMC as one of monomers via the Passerini three compound reaction (3CR). The Mn of poly (carbonate ester)s oligomers ranges from 3100 to 7900 with PDI between 1.31 and 1.65 .
Application 4: Synthesis of Sugar Derivatives
- Summary of Application: 4-Formyl-2-methoxyphenyl 4-O-hexopyranosylhexopyranoside, a derivative of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate, is a sugar derivative .
- Methods of Application: The synthesis of this compound involves the reaction of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate with a hexopyranosylhexopyranoside .
- Results: The resulting compound, 4-Formyl-2-methoxyphenyl 4-O-hexopyranosylhexopyranoside, has a molecular formula of C20H28O13 and a monoisotopic mass of 476.152985 Da .
Application 5: Flame Retardant Epoxy Resin System
- Summary of Application: A phosphorous containing primary amine-based curing agent, 4-(((3-aminopropyl) imino) methyl)- 2-methoxyphenyl(4-(((3-aminopropyl) imino) methyl)- 2-methoxyphenyl) phenylphosphonate (VDTS2), was successfully synthesized .
- Methods of Application: The chemical structure of the intermediate and the curing agent was characterized by Fourier transform infrared (FTIR) and nuclear magnetic resonance spectroscopy. An epoxy resin was then cured with the phosphorous-based curing agent used in different ratios and with a petroleum-based curing agent .
- Results: The flame-retardant (FR) properties and thermal decomposition of the respective films were investigated by the limiting oxygen index (LOI), UL-94 burning test, differential scanning calorimetry, thermogravimetric analysis (TGA) and FTIR spectroscopy. Scanning electron microscopy (SEM) analysis was also conducted to study the characteristics of the char obtained .
Application 6: Synthesis of Aspirin Acylchloride
- Summary of Application: Aspirin acylchloride was synthesized using 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate .
- Methods of Application: 4-Hydroxy-3-methoxybenzaldehyde (0.01 mol, 1.52 g) and 4-(dimethylamino)-pyridin (DMAP, 0.0015 mol, 0.18 g) were dissolved in dry tetrahydrofuran (20 mL) and triethylamine (0.015 mol, 2 mL). The solution of aspirin acylchloride in dry tetrahydrofuran was dropwise added at 0 °C .
- Results: The successful synthesis of aspirin acylchloride was achieved .
特性
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-11-3-6-13(7-4-11)21(17,18)20-14-8-5-12(10-16)9-15(14)19-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVNIQOBWMMUIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365818 |
Source


|
| Record name | 4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate | |
CAS RN |
246224-09-9 |
Source


|
| Record name | 4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

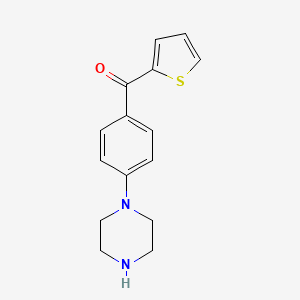
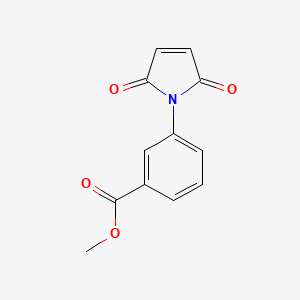
![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)
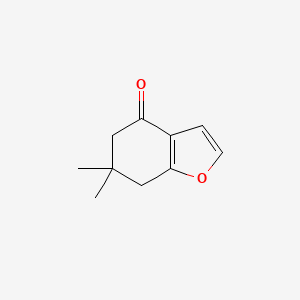
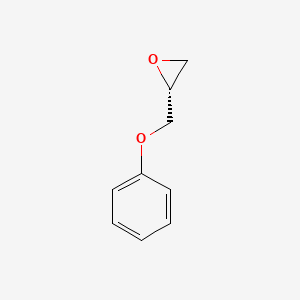
![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)
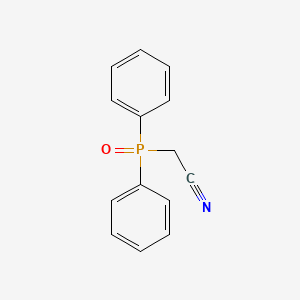
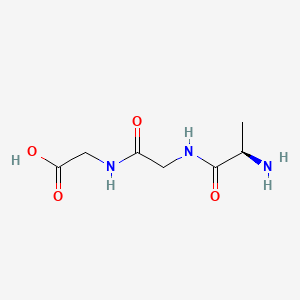
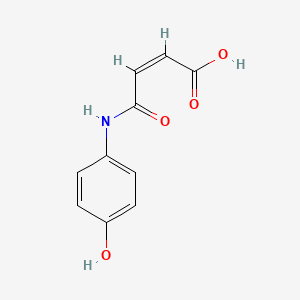
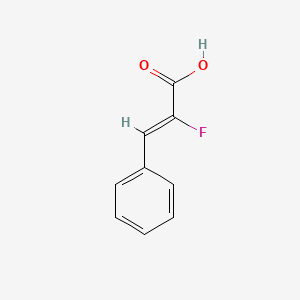
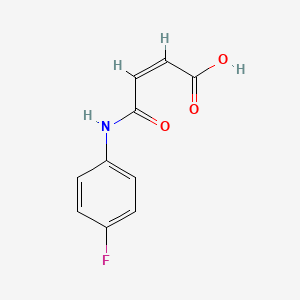
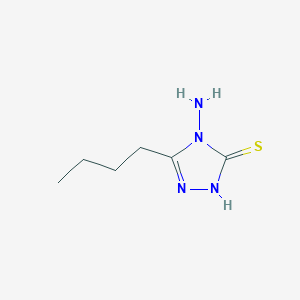
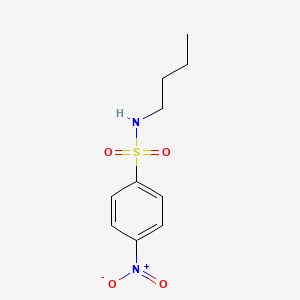
![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)